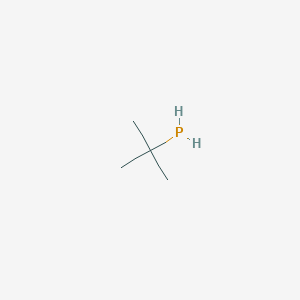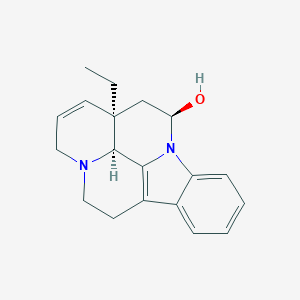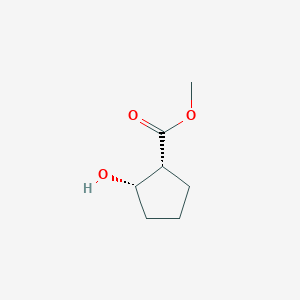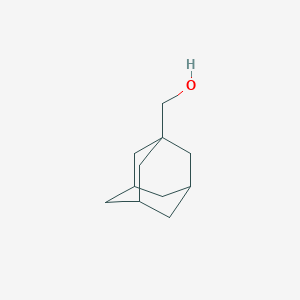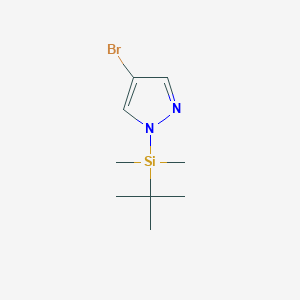![molecular formula C8H13NO3 B050866 Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 125033-33-2](/img/structure/B50866.png)
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Descripción general
Descripción
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, also known as EA-3167, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of spirocyclic compounds and has been found to exhibit interesting biological activities. In
Mecanismo De Acción
The exact mechanism of action of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate may act by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been suggested that Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate may act by inhibiting the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase.
Efectos Bioquímicos Y Fisiológicos
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. Some of the effects of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate include:
1. Increased levels of dopamine, serotonin, and norepinephrine in the brain.
2. Inhibition of acetylcholinesterase and monoamine oxidase activity.
3. Reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
4. Increased levels of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of pharmacological activities. However, there are also some limitations to using Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in lab experiments. For example, the exact mechanism of action of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has not been extensively studied in humans, which limits its potential for clinical use.
Direcciones Futuras
There are several future directions for research on Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate. Some of these directions include:
1. Further studies to elucidate the mechanism of action of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate.
2. Studies to determine the efficacy of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
3. Studies to determine the safety and efficacy of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in human clinical trials.
4. Studies to determine the potential of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate as a therapeutic agent for other diseases such as depression and inflammation.
5. Studies to develop new analogs of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate with improved pharmacological properties.
Aplicaciones Científicas De Investigación
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit a wide range of pharmacological activities, making it a promising compound for scientific research. Some of the areas of research where Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been studied include:
1. Neuroprotection: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
2. Antidepressant activity: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit antidepressant-like effects in animal models of depression.
3. Anti-inflammatory activity: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit anti-inflammatory effects in animal models of inflammation.
4. Anticancer activity: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit anticancer activity against various cancer cell lines.
Propiedades
Número CAS |
125033-33-2 |
|---|---|
Nombre del producto |
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
ethyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-11-7(10)9-4-3-8(5-9)6-12-8/h2-6H2,1H3 |
Clave InChI |
HRPHXPZUWLXSQT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2(C1)CO2 |
SMILES canónico |
CCOC(=O)N1CCC2(C1)CO2 |
Sinónimos |
1-Oxa-5-azaspiro[2.4]heptane-5-carboxylic acid, ethyl ester |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

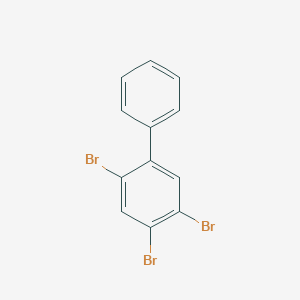
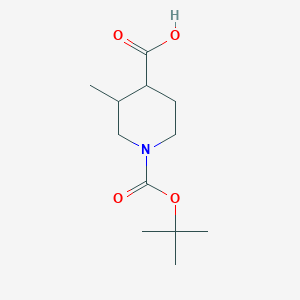
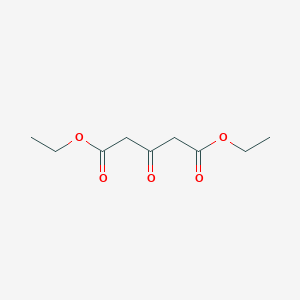
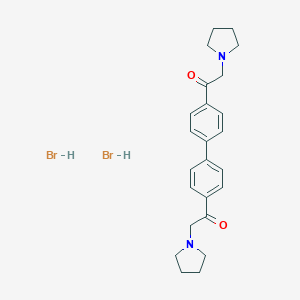
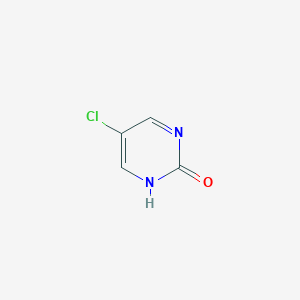
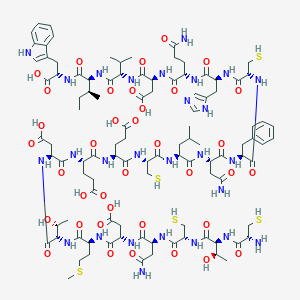
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)
